N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-28-17-5-3-2-4-16(17)21-25-24-20(31-21)14-8-10-26(11-9-14)22(27)23-15-6-7-18-19(12-15)30-13-29-18/h2-7,12,14H,8-11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEXFFDDDMSDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazide with aromatic aldehydes under acidic conditions.
Coupling of the benzodioxole and thiadiazole rings: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.
Introduction of the piperidine carboxamide group: This final step involves the reaction of the intermediate product with piperidine and a suitable carboxylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide. In vitro assays demonstrated that compounds with this structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin .
Anticonvulsant Properties
Thiadiazole derivatives are also being investigated for their anticonvulsant activities. The mechanism involves modulation of neurotransmitter systems and ion channels in the central nervous system. Preliminary results suggest that compounds similar to this compound may provide therapeutic benefits in managing epilepsy .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been extensively studied. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antimicrobial Activity
Research has indicated that thiadiazole-based compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. This makes them candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study published in the Egyptian Journal of Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against MDA-MB-231 breast cancer cells. Among these derivatives, one compound exhibited an IC50 value of 3.3 μM, significantly lower than that of cisplatin (IC50 value of 10 μM) . This highlights the potential of this compound as a promising anticancer agent.
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of thiadiazole derivatives demonstrated that certain compounds could reduce neuronal apoptosis in models of oxidative stress-induced neurotoxicity. The findings suggest that these compounds may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target compound’s 1,3,4-thiadiazole differs from the thiazole in Compound 74 and the biphenyl-thiazole hybrid in .
- Substituent Positioning : The 2-methoxyphenyl group in the target compound may confer distinct steric and electronic effects compared to the 4-methoxyphenyl in Compound 74, altering binding affinity or metabolic stability.
- Pharmacophore Diversity : The piperidine ring in the target compound could improve solubility compared to the cyclopropane in Compound 74, while the absence of a pyrrolidinyl benzoyl group (as in Compound 74) might reduce off-target interactions.
Hypothetical Pharmacological Implications
While experimental data are lacking, structural analogs suggest:
- Target Compound : The 1,3,4-thiadiazole may enhance kinase or protease inhibition, similar to other thiadiazole-based drugs. The 2-methoxyphenyl group could improve blood-brain barrier penetration relative to 4-methoxy analogs .
- Biphenyl Analogue : The biphenyl and pyridinyl groups could promote π-π stacking with aromatic residues in enzymes, though with possible toxicity concerns due to high hydrophobicity.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 420.52 g/mol |
| LogP | 4.9765 |
| Polar Surface Area | 48.914 Ų |
| Hydrogen Bond Acceptors | 6 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the thiadiazole class. For instance, a study demonstrated that derivatives containing a piperidine ring showed significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis.
Case Study: Cytotoxicity Evaluation
In vitro assays using the MTT method assessed the cytotoxic effects of this compound against MCF-7 and HepG2 cells. The results indicated an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), suggesting potent anticancer activity.
The proposed mechanism of action involves:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases in cancer cells, inhibiting their proliferation.
- Apoptosis Induction : Increased levels of pro-apoptotic factors like Bax and caspase 9 were observed in treated cells, indicating the compound promotes apoptosis through mitochondrial pathways.
- Selectivity : Notably, the compound exhibited higher cytotoxicity towards cancer cells compared to normal Vero cells, highlighting its potential for selective targeting .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Contribution to Activity |
|---|---|
| Benzodioxole moiety | Enhances lipophilicity and bioavailability |
| Thiadiazole ring | Critical for anticancer activity |
| Piperidine linkage | Facilitates interaction with biological targets |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides under reflux with phosphorus oxychloride (POCl₃) as a catalyst .
- Step 2 : Coupling the piperidine-1-carboxamide moiety to the thiadiazole ring using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
- Key Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios (excess reagents improve yield) .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzodioxole and thiadiazole moieties. Aromatic protons in the 6.8–7.5 ppm range and piperidine protons at 2.5–3.5 ppm are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for chlorine or sulfur atoms .
- FT-IR : Amide C=O stretches (~1650 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹) confirm functional groups .
Q. How can researchers assess the compound's potential biological targets in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (e.g., FITC-labeled peptides) .
- Cell Viability Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HepG2) via MTT or resazurin assays .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps vs. non-polar solvents (toluene) for cyclization .
- Catalyst Optimization : Compare triethylamine (TEA) vs. DMAP in carbodiimide-mediated reactions; DMAP often enhances amide bond formation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) for cyclization steps .
- Data Analysis : Design of Experiments (DoE) with variables like pH, temperature, and solvent ratios to identify optimal conditions .
Q. What strategies resolve contradictions in structural data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiadiazole vs. oxadiazole isomers) .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate tautomeric forms .
- 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., piperidine-benzodioxole proximity) .
Q. How can the mechanism of action be determined for this compound in disease models?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq or qPCR arrays to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., tubulin or kinases) .
- Kinetic Studies : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish covalent vs. non-covalent binding .
Q. What chemical modifications enhance stability or bioavailability?
- Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups at the piperidine nitrogen to improve solubility .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to identify vulnerable sites (e.g., benzodioxole oxidation) .
- SAR Studies : Synthesize analogs with substituents (e.g., fluoro, methoxy) on the 2-methoxyphenyl group to correlate hydrophobicity (logP) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
